2-(2,5-dioxopyrrolidin-1-yl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide
Description
This compound features a 2,5-dioxopyrrolidine moiety linked via an acetamide group to a tetrahydropyran (THP) ring substituted with a phenylthio group at the 4-position. The THP ring enhances conformational rigidity, while the phenylthio group contributes to hydrophobic interactions. While direct pharmacological data for this compound are absent in the provided evidence, structural analogs suggest roles in targeting proteins such as BCL-2 or cytohesins .
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[(4-phenylsulfanyloxan-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c21-15(12-20-16(22)6-7-17(20)23)19-13-18(8-10-24-11-9-18)25-14-4-2-1-3-5-14/h1-5H,6-13H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKSEPWQNDVJKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC2(CCOCC2)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide (CAS Number: 1797726-86-3) is a synthetic organic molecule with potential applications in medicinal chemistry. Its unique structural features suggest diverse biological activities, making it a candidate for further research in drug development and therapeutic applications.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 362.4 g/mol. The compound incorporates a dioxopyrrolidin moiety and a phenylthio group, which may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₂O₄S |
| Molecular Weight | 362.4 g/mol |
| CAS Number | 1797726-86-3 |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies have shown that derivatives of similar structures possess significant inhibitory effects against bacteria and fungi . This suggests that the compound may also demonstrate antimicrobial properties.
- Cytotoxicity : Similar compounds have been tested for their cytotoxic effects, with findings indicating minimal anti-proliferative activity (IC50 > 6.25 μM), suggesting low cytotoxicity when used as chemical penetration enhancers . This property could be beneficial in therapeutic applications where low toxicity is desired.
- Neuroprotective Effects : Compounds containing dioxopyrrolidine moieties have been investigated for their neuroprotective potential, which could be relevant for developing treatments for neurodegenerative diseases.
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Interaction with specific molecular targets such as enzymes or receptors.
- Modulation of biochemical pathways leading to therapeutic outcomes.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to This compound :
- Antimicrobial Studies : A study focused on the synthesis of related compounds found promising results in inhibiting bacterial growth, indicating the potential for developing new antimicrobial agents .
- Neuroprotective Research : Investigations into similar dioxopyrrolidine derivatives have highlighted their potential neuroprotective roles, suggesting that this compound could be useful in treating conditions like Alzheimer's disease.
- Cytotoxicity Evaluation : Research evaluating the cytotoxic profiles of various derivatives demonstrated that while some exhibited low toxicity, others showed potential for use as therapeutic agents in cancer treatment .
Comparison with Similar Compounds
Structural Analogues from Cytohesin Inhibitor Research ()
Compounds 51–55 in share the acetamide backbone but differ in core heterocycles and substituents:
| Compound | Core Structure | Substituents | Yield | Melting Point (°C) |
|---|---|---|---|---|
| 51 | 1,2,4-triazole | Phenylthio, 2,5-difluorophenyl | 42.4% | 156–158 |
| 54 | 1,2,4-triazole | Phenylsulfonyl, 2-fluorophenyl | 86.6% | 204–206 |
| Target | Tetrahydropyran | Phenylthio, dioxopyrrolidine | N/A | N/A |
Key Differences :
- Sulfur Oxidation State : Compound 54 features a sulfonyl group (-SO₂-) instead of phenylthio (-S-), increasing polarity and hydrogen-bonding capacity. This may enhance solubility but reduce membrane permeability compared to the target compound .
BCL-2 Inhibitors ()
ABT-263, a BCL-2 inhibitor, shares structural motifs with the target compound:
| Compound | Core Structure | Key Substituents | Molecular Weight |
|---|---|---|---|
| ABT-263 | Biphenyl-piperazine | Phenylthio, morpholino, trifluoromethylsulfonyl | ~974.5 |
| Target | Tetrahydropyran | Phenylthio, dioxopyrrolidine | ~389.5* |
Key Differences :
- Complexity : ABT-263 has a larger, multi-ring structure with additional functional groups (e.g., trifluoromethylsulfonyl), enhancing target specificity but complicating synthesis. The target compound’s simpler structure may improve synthetic accessibility .
- Molecular Weight : The target compound’s lower molecular weight (~389.5 vs. ~974.5) suggests better compliance with Lipinski’s rules for oral bioavailability .
Acetamide Derivatives with Heteroaryl Substituents (–5)
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(furan-3-yl)benzyl)acetamide ()
| Property | Target Compound | Furan Analogue |
|---|---|---|
| Aromatic Group | Phenylthio (-S-C₆H₅) | Furan (oxygen-containing) |
| Molecular Formula | C₁₉H₂₁N₂O₃S* | C₁₇H₁₆N₂O₄ |
| Molecular Weight | ~389.5* | 312.32 |
Impact of Substituents :
- Solubility : The furan analogue’s oxygen atom may improve aqueous solubility compared to the phenylthio group .
2-((4-fluorophenyl)thio)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide ()
| Property | Target Compound | Fluoro-Methoxy Analogue |
|---|---|---|
| Substituents | Phenylthio | 4-fluorophenylthio, 2-methoxyphenyl |
| Molecular Formula | C₁₉H₂₁N₂O₃S* | C₂₁H₂₄FNO₃S |
| Molecular Weight | ~389.5* | 389.5 |
Key Differences :
- Electron-Withdrawing Groups : The fluorine in the analogue increases metabolic stability and lipophilicity, whereas the target compound’s unsubstituted phenylthio may confer faster clearance .
- Stereochemical Complexity : The methoxyphenyl group in the analogue introduces additional steric and electronic effects absent in the target compound .
Q & A
Basic: How can researchers optimize the synthetic route for this compound?
Methodological Answer:
Optimization requires integrating computational reaction path searches (e.g., quantum chemical calculations) with statistical Design of Experiments (DoE). Computational methods predict feasible pathways and transition states, while DoE identifies critical parameters (e.g., temperature, solvent polarity, catalyst loading) to minimize trial-and-error experimentation. For example, fractional factorial designs can isolate variables affecting yield, and response surface methodology refines optimal conditions .
Basic: What analytical techniques are recommended for structural characterization?
Methodological Answer:
Combine high-resolution NMR (e.g., H, C, 2D-COSY) to resolve stereochemistry, X-ray crystallography for absolute configuration, and LC-HRMS for purity and molecular ion verification. For sulfur-containing moieties (phenylthio group), elemental analysis or XPS validates stoichiometry. Dynamic light scattering (DLS) may assess aggregation in solution-phase studies .
Basic: How to design initial biological activity assays for this compound?
Methodological Answer:
Prioritize target-specific assays based on structural analogs (e.g., pyrrolidinone and acetamide motifs often target proteases or kinases). Use enzymatic inhibition assays (IC determination) with positive controls, followed by cell-based viability assays (MTT/WST-1). Molecular docking against crystallographic protein structures (PDB) can prioritize targets .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions may arise from assay conditions (e.g., buffer pH affecting compound stability) or off-target effects. Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and compare pharmacokinetic profiles (logP, plasma protein binding). Use CRISPR-edited cell lines to confirm target specificity .
Advanced: What computational strategies model its interaction with biological targets?
Methodological Answer:
Combine quantum mechanics/molecular mechanics (QM/MM) to study covalent binding (e.g., dioxopyrrolidinone’s Michael acceptor potential) and molecular dynamics (MD) simulations to assess conformational stability. Free-energy perturbation (FEP) calculations quantify binding affinity changes for SAR refinement .
Advanced: How to elucidate the reaction mechanism for its synthesis?
Methodological Answer:
Employ kinetic isotope effects (KIE) and trapping of intermediates (e.g., using low-temperature NMR). Computational transition-state analysis (IRC calculations) identifies rate-determining steps. For multi-step reactions, in-situ FTIR or Raman spectroscopy monitors intermediate formation .
Advanced: How to evaluate its stability under varying experimental conditions?
Methodological Answer:
Conduct forced degradation studies (acid/base hydrolysis, oxidative/thermal stress) with HPLC-UV monitoring. Accelerated stability testing (40°C/75% RH) identifies degradation products, characterized via LC-MS/MS. Solid-state stability is assessed using PXRD and DSC to detect polymorphic transitions .
Advanced: How to establish structure-activity relationships (SAR) for derivatives?
Methodological Answer:
Systematically modify substituents (e.g., phenylthio group → sulfone/sulfoxide; pyran ring substituents) and correlate changes with bioactivity. Use multivariate analysis (PLS regression) to quantify contributions of steric/electronic parameters. High-throughput crystallography of target-ligand complexes validates SAR hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
